An In-Depth Technical Guide to 2-Aminoquinoline-3,4-dicarboxylic acid: Structure, Properties, and Scientific Context
An In-Depth Technical Guide to 2-Aminoquinoline-3,4-dicarboxylic acid: Structure, Properties, and Scientific Context
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Aminoquinoline-3,4-dicarboxylic acid, a unique heterocyclic compound. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes foundational principles of quinoline chemistry to infer its structural characteristics, physicochemical properties, potential synthetic pathways, and prospective applications. This guide is intended to serve as a foundational resource for researchers interested in the strategic utilization of this and related compounds in medicinal chemistry and materials science.
Molecular Structure and Inferred Physicochemical Properties
2-Aminoquinoline-3,4-dicarboxylic acid is a polysubstituted quinoline derivative. The core of the molecule is a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. This core is functionalized with an amino group (-NH₂) at the C2 position and two carboxylic acid groups (-COOH) at the C3 and C4 positions.
Chemical Structure:
Caption: 2D structure of 2-Aminoquinoline-3,4-dicarboxylic acid.
Based on its structure, the following physicochemical properties can be inferred:
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₈N₂O₄ | Based on atom count from the structure. |
| Molecular Weight | 232.19 g/mol | Calculated from the molecular formula.[1] |
| CAS Number | 27388-43-8 | Identified from supplier information.[1] |
| Appearance | Likely a solid at room temperature | The presence of multiple polar functional groups and an aromatic system generally leads to a solid state. |
| Solubility | Sparingly soluble in water, soluble in alkaline solutions and some polar organic solvents. | The carboxylic acid groups can be deprotonated in basic solutions to form soluble carboxylate salts. The amino group can be protonated in acidic solutions. Overall polarity suggests some solubility in polar organic solvents. |
| Acidity/Basicity | Amphoteric | The carboxylic acid groups are acidic, while the amino group and the quinoline nitrogen are basic. |
| UV-Vis Absorption | Expected to absorb in the UV region. | The extended π-system of the quinoline ring is a chromophore. |
| Fluorescence | Potential for fluorescence. | Quinoline and its derivatives are known to be fluorescent.[2] |
Potential Synthetic Strategies
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 2-Aminoquinoline-3,4-dicarboxylic acid.
Proposed Synthetic Protocol (Hypothetical):
A plausible route could involve the construction of a substituted quinoline ring followed by the introduction of the amino group. One such approach is a modification of the Friedländer annulation.
Step 1: Synthesis of a Diethyl 2-substituted-quinoline-3,4-dicarboxylate
This step would involve the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a β-ketoester. For the target molecule, a more specialized starting material would be necessary. A potential starting point could be the reaction of isatin-7-carboxylic acid with a malonic ester derivative under basic conditions, which is a variation of the Pfitzinger reaction.[3]
Step 2: Introduction of the Amino Group at the 2-position
The resulting quinoline-3,4-dicarboxylic acid derivative could then be subjected to amination at the 2-position. This is a challenging transformation as the 2- and 4-positions of the quinoline ring are electron-deficient and susceptible to nucleophilic attack.[4][5] The Chichibabin reaction, which uses sodium amide in liquid ammonia, is a classic method for the amination of pyridines and could potentially be applied here.[5] Alternatively, if a 2-chloroquinoline derivative is synthesized in the first step, a nucleophilic aromatic substitution with ammonia or a protected amine could be employed.
Step 3: Hydrolysis of the Ester Groups
The final step would involve the hydrolysis of the ester groups to the corresponding carboxylic acids. This is typically achieved by heating with an aqueous acid or base.
It is important to note that the electron-withdrawing nature of the two carboxylic acid groups will deactivate the quinoline ring towards electrophilic substitution and activate it towards nucleophilic substitution.[5][6] The amino group, being an electron-donating group, will have an opposing effect, activating the ring towards electrophilic attack. The interplay of these electronic effects will be a critical consideration in the design of a successful synthetic route.
Spectroscopic Characterization (Predicted)
The structural elucidation of 2-Aminoquinoline-3,4-dicarboxylic acid would rely on a combination of standard spectroscopic techniques.[7]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the benzene portion of the quinoline ring (typically in the range of 7.0-8.5 ppm). - A broad singlet for the amino protons (-NH₂), which may be exchangeable with D₂O. - A very broad singlet for the carboxylic acid protons (-COOH), typically downfield (>10 ppm) and also exchangeable with D₂O. |
| ¹³C NMR | - Resonances for the nine carbons of the quinoline ring system. The carbons attached to the nitrogen (C2 and C8a) and the carboxylic acid groups (C3 and C4) would be significantly deshielded. - Two signals for the carbonyl carbons of the carboxylic acid groups (typically in the range of 160-180 ppm). |
| FT-IR | - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹). - Broad O-H stretching for the carboxylic acid groups (around 2500-3300 cm⁻¹). - C=O stretching for the carboxylic acid groups (around 1700-1730 cm⁻¹). - C=N and C=C stretching vibrations characteristic of the quinoline ring (in the fingerprint region). |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (232.19 m/z). - Fragmentation patterns characteristic of the loss of CO₂, H₂O, and other small fragments from the parent molecule. |
Potential Applications and Fields of Research
While specific biological activities for 2-Aminoquinoline-3,4-dicarboxylic acid have not been reported, the structural motifs present in the molecule suggest several promising avenues for research. Quinoline and its derivatives are known to possess a wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[8][9][10][11]
Potential areas of investigation include:
-
Anticancer Agents: Quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis that is crucial for cancer cell proliferation.[12][13] The dicarboxylic acid functionality in the target molecule could potentially enhance binding to enzymatic targets.
-
Antibacterial Agents: The quinoline scaffold is the core of the quinolone class of antibiotics, which target bacterial DNA gyrase.[12]
-
Antimalarial Drugs: 4-aminoquinolines, such as chloroquine, and 8-aminoquinolines, like primaquine, are well-established antimalarial drugs.[14][15][16] The 2-aminoquinoline scaffold is less common but warrants investigation.
-
Enzyme Inhibitors: The combination of a heterocyclic ring system and carboxylic acid groups makes this molecule a candidate for the development of various enzyme inhibitors.
-
Coordination Chemistry and Materials Science: The nitrogen atoms and carboxylic acid groups can act as ligands for metal ions, suggesting potential applications in the development of metal-organic frameworks (MOFs) or as a fluorescent sensor for metal ions.[2]
Conclusion
2-Aminoquinoline-3,4-dicarboxylic acid represents an intriguing, yet underexplored, chemical entity. Its unique combination of a quinoline core, an amino group, and two carboxylic acid functionalities suggests a rich chemical reactivity and a high potential for biological activity. This technical guide, by drawing upon the established principles of quinoline chemistry, provides a foundational framework for researchers to begin their exploration of this promising molecule. Further experimental investigation into its synthesis, characterization, and biological evaluation is highly encouraged to unlock its full scientific potential.
References
- Figueroa-Valverde, L., et al. (2017). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 82(17), 9044-9053.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Marella, A., et al. (2013). Quinoline: A versatile scaffold. Journal of the Saudi Chemical Society, 17(3), 237-246.
- The Chemistry and Applications of Quinoline: A Comprehensive Review. (2024).
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Medicinal Chemistry, 13(10), 1166-1188.
- An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023). International Journal of Science and Healthcare Research, 8(1), 47-60.
-
Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Quimicaorganica.org. [Link]
-
Reactions of Quinoline. (2020, October 31). YouTube. [Link]
- Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008). Journal of Chemical Sciences, 120(6), 539-548.
-
8-Amino quinolines. (n.d.). Pharmacy 180. [Link]
- Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (2017).
- 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. (2020). Frontiers in Chemistry, 8, 580.
- Chapter 7_Quinolines and Isoquinolines. (n.d.).
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